molecular formula C10H12O5 B8381511 5-Cyclopropylcarbonyl-2,2-dimethyl-1,3-dioxan-4,6-dione CAS No. 134302-11-7

5-Cyclopropylcarbonyl-2,2-dimethyl-1,3-dioxan-4,6-dione

Cat. No.: B8381511
CAS No.: 134302-11-7
M. Wt: 212.20 g/mol
InChI Key: YUVXQKUJNSIGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropylcarbonyl-2,2-dimethyl-1,3-dioxan-4,6-dione is a useful research compound. Its molecular formula is C10H12O5 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

134302-11-7

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

5-(cyclopropanecarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C10H12O5/c1-10(2)14-8(12)6(9(13)15-10)7(11)5-3-4-5/h5-6H,3-4H2,1-2H3

InChI Key

YUVXQKUJNSIGBO-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)C(=O)C2CC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,2-dimethyl-1,3-dioxan-4,6-dione (20.0 g) and pyridine (22.0 g) in dichloromethane (200 ml) was stirred and cooled to 0° C. in an ice bath. A solution of cyclopropylcarbonyl chloride (16.0 g) in dichloromethane (50 ml) was added dropwise with stirring in an atmosphere of nitrogen whilst maintaining the temperature below 3° C. by external cooling. The mixture was stirred at 0° C. for 1 hour and at ambient temperature for 2 hours. The resultant orange suspension was washed with hydrochloric acid (2M, 2×50 ml), water (2×50 ml), dried (anhydrous sodium sulphate) and filtered. The filtrate was evaporated to dryness. The residue was dissolved in ether (150 ml) and the solution was treated with decolourizing charcoal and filtered. The filtrate was evaporated to dryness to give 5-cyclopropylcarbonyl-2,2-dimethyl-1,3-dioxan-4,6-dione (24.2 g) as a yellow solid mp 44°-46° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.